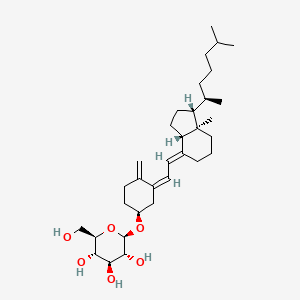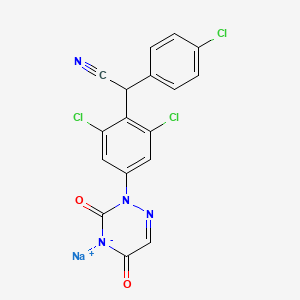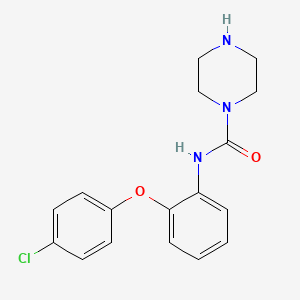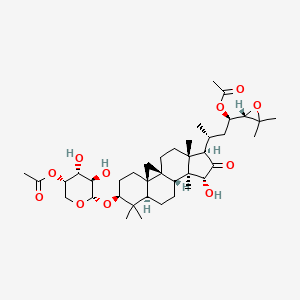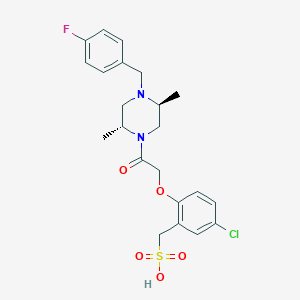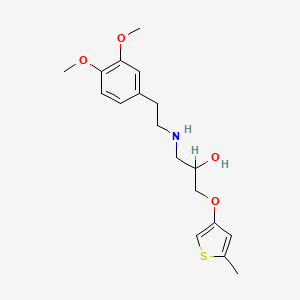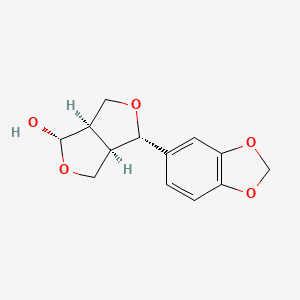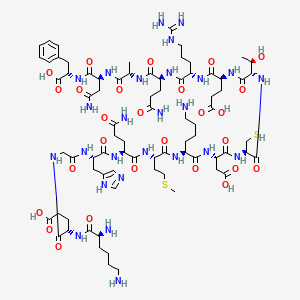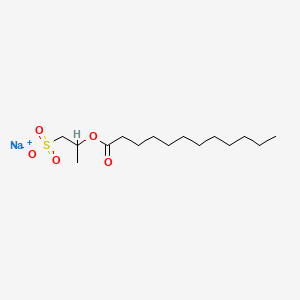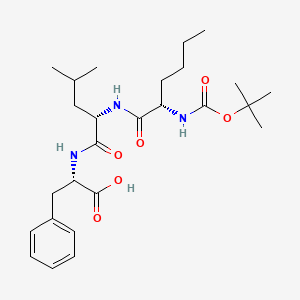
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is a synthetic peptide compound that is often used in biochemical research. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound is composed of three amino acids: norleucine, leucine, and phenylalanine, linked together in a specific sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine typically involves the stepwise coupling of the amino acids norleucine, leucine, and phenylalanine. The process begins with the protection of the amino group of norleucine using di-tert-butyl dicarbonate to form the Boc-protected norleucine. This is followed by the coupling of Boc-norleucine with leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The resulting dipeptide is then coupled with phenylalanine under similar conditions to form the final tripeptide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can efficiently carry out the stepwise coupling of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin support. The Boc-protecting group is removed using trifluoroacetic acid (TFA) after each coupling step, allowing the next amino acid to be added.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine can undergo several types of chemical reactions, including:
Deprotection Reactions: The Boc-protecting group can be removed using acidic conditions, such as treatment with TFA.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc-protecting group.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) or N-hydroxybenzotriazole (HOBt).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the peptide.
Coupling: Formation of longer peptide chains.
Hydrolysis: Release of individual amino acids.
Scientific Research Applications
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying peptide synthesis and deprotection reactions.
Medicinal Chemistry: Investigated for its potential as a building block in the design of peptide-based drugs.
Protein Engineering: Utilized in the synthesis of custom peptides for protein engineering and structure-function studies.
Pharmaceutical Industry: Employed in the development of peptide therapeutics and as a reference compound in analytical methods.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is primarily related to its role as a protected peptide intermediate. The Boc-protecting group prevents unwanted reactions at the amino group during peptide synthesis. Upon deprotection, the free amine can participate in further coupling reactions to form longer peptides. The specific sequence of norleucine, leucine, and phenylalanine may also impart unique biological properties to the peptide, depending on its application.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonylglycyl-leucyl-phenylalanine: Similar structure but with glycine instead of norleucine.
N-tert-Butyloxycarbonylnorleucyl-alanyl-phenylalanine: Similar structure but with alanine instead of leucine.
N-tert-Butyloxycarbonylnorleucyl-leucyl-tyrosine: Similar structure but with tyrosine instead of phenylalanine.
Uniqueness
N-tert-Butyloxycarbonylnorleucyl-leucyl-phenylalanine is unique due to its specific sequence of amino acids and the presence of the Boc-protecting group. This combination allows for selective deprotection and further peptide synthesis, making it a valuable intermediate in peptide chemistry.
Properties
CAS No. |
77542-87-1 |
|---|---|
Molecular Formula |
C26H41N3O6 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H41N3O6/c1-7-8-14-19(29-25(34)35-26(4,5)6)22(30)27-20(15-17(2)3)23(31)28-21(24(32)33)16-18-12-10-9-11-13-18/h9-13,17,19-21H,7-8,14-16H2,1-6H3,(H,27,30)(H,28,31)(H,29,34)(H,32,33)/t19-,20-,21-/m0/s1 |
InChI Key |
PNPGEHPADZCWTQ-ACRUOGEOSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


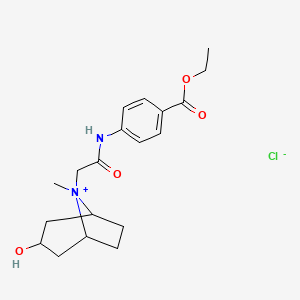
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
